molecular formula C16H12BrN3OS B2508664 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide CAS No. 1903618-91-6

5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide

Cat. No.: B2508664
CAS No.: 1903618-91-6
M. Wt: 374.26
InChI Key: JESCRNATNYJLAJ-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Coupling Reaction: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with the brominated pyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with nicotinic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyridin-4-yl)nicotinamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

Uniqueness

The presence of both the bromine atom and the thiophene ring in 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide makes it unique

Properties

IUPAC Name

5-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCRNATNYJLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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